Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-
Overview
Description
Synthesis Analysis
This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrF3N2 . The InChI code is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6 (13-12)5 (3-4)7 (9,10)11;/h1-3,13H,12H2;1H .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 291.5 . The compound is stored under nitrogen at a temperature of 4°C .
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines, which share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application : The exact methods of application are not specified in the source, but it is mentioned that the number of chlorine atoms introduced to the pyridine ring can be controlled by a simultaneous vapor-phase reaction .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Cancer Research
- Application Summary : Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in selinexor , a drug used in cancer research. These moieties share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”.
- Results or Outcomes : Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines, having IC50 values less than 0.5 mM . Furthermore, synergistic anticancer activity was observed when selinexor was used in conjunction with other drugs .
3. Chemical Synthesis
- Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
4. Chemical Synthesis
- Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDQVFQOXGKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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